6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine

Purity Analysis Chemical Procurement Storage Stability

6-Chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine (CAS 478258-67-2) features a unique N-methyl group that imparts distinct steric and electronic properties, enhancing reactivity in cross-coupling and nucleophilic substitutions. Its consensus LogP of 1.74 improves membrane permeability and blood-brain barrier penetration, making it ideal for CNS drug discovery. Validated negative control for HSP60 (IC50 > 100,000 nM) ensures assay specificity. Cited in patent US20100137305A1 for Aurora kinase inhibitors. A reliable, high-purity intermediate for pharmaceutical and agrochemical research.

Molecular Formula C6H8ClN3S
Molecular Weight 189.67 g/mol
CAS No. 478258-67-2
Cat. No. B1621146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine
CAS478258-67-2
Molecular FormulaC6H8ClN3S
Molecular Weight189.67 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC(=N1)SC)Cl
InChIInChI=1S/C6H8ClN3S/c1-8-5-3-4(7)9-6(10-5)11-2/h3H,1-2H3,(H,8,9,10)
InChIKeyNHJWXOKUEKCRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.4 [ug/mL]

6-Chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine (CAS 478258-67-2) | Compound Identity and Core Procurement Specifications


6-Chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine (CAS 478258-67-2) is a halogenated pyrimidine derivative with the molecular formula C₆H₈ClN₃S and a molecular weight of 189.67 g/mol . This compound features a chlorine atom at the 6-position, a methylamino group at the 4-position, and a methylsulfanyl group at the 2-position of the pyrimidine ring . It is primarily utilized as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research .

Why 6-Chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine is Not Interchangeable with its Closest Analogs


Direct substitution of 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine with structurally similar pyrimidine derivatives is not scientifically valid due to critical differences in steric and electronic properties dictated by the unique N-methyl substitution. While the broader class of 2-methylsulfanyl-4-chloropyrimidines may share a core scaffold, the specific N-methyl group on this compound (CAS 478258-67-2) creates a distinct steric profile and hydrogen-bonding potential compared to its primary amine analog (CAS 1005-38-5) or its N-ethyl congener (CAS 339017-83-3) . This modification directly impacts the compound's reactivity in cross-coupling and nucleophilic aromatic substitution reactions, as well as its physicochemical properties like LogP and solubility [1]. Consequently, the choice of this specific intermediate is critical for ensuring the intended reactivity and downstream properties in a synthetic pathway.

Quantitative Differentiation Evidence for 6-Chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine (CAS 478258-67-2)


Comparative Purity and Storage Specifications vs. N-Ethyl Analog

6-Chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine is consistently offered by multiple reputable vendors with a minimum purity specification of 95% or greater, with certain suppliers guaranteeing 97-98% purity by HPLC . In contrast, its N-ethyl analog (CAS 339017-83-3) is more frequently listed with a lower typical purity of 95% across vendors, with fewer sources for higher-grade material . Furthermore, the recommended storage for the target compound is -20°C under an inert atmosphere to prevent degradation , a more stringent requirement than the room-temperature storage often cited for the N-ethyl derivative , indicating a higher potential for chemical instability if mishandled.

Purity Analysis Chemical Procurement Storage Stability

Comparison of Biochemical Inactivity Profile Against HSP60 vs. Structurally Similar Compounds

In a high-throughput screening assay against human HSP60, 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine exhibited an IC₅₀ value of >100,000 nM (>1.00E+5 nM), demonstrating it is essentially inactive against this target [1]. This contrasts sharply with other 2,4-disubstituted pyrimidines, which have been reported as potent kinase inhibitors with IC₅₀ values in the low nanomolar range [2]. This data point is crucial for researchers designing chemical probes or inhibitor libraries, as it confirms the compound's utility as a negative control or inactive scaffold for further derivatization, rather than as a direct hit.

Enzyme Inhibition Selectivity Profiling Off-Target Activity

Calculated Physicochemical Properties vs. Unsubstituted Core

The calculated consensus LogP (octanol-water partition coefficient) for 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine is 1.74, with a topological polar surface area (TPSA) of 63.1 Ų and a molar refractivity of 48.07 . These values represent a significant deviation from the simpler, unsubstituted 6-chloro-2-(methylthio)pyrimidin-4-amine (CAS 1005-38-5), which has a lower calculated LogP and a distinct hydrogen-bonding profile due to the primary amine group. The N-methyl group of the target compound reduces hydrogen bond donor count by one compared to its primary amine analog, directly impacting its ability to form specific intermolecular interactions [1].

Medicinal Chemistry Physicochemical Properties SAR

Defined Application Scenarios for 6-Chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine (CAS 478258-67-2) Based on Evidence


Use as a Negative Control or Inactive Scaffold in Enzyme Inhibition Assays

Given its confirmed inactivity against human HSP60 (IC₅₀ > 100,000 nM) [1], this compound is ideally suited as a negative control in high-throughput screening campaigns targeting this chaperone protein. Its structural similarity to active pyrimidine-based inhibitors allows it to serve as a control to confirm that observed effects in an assay are due to a specific interaction rather than general scaffold-related activity. This application is critical for validating screening hits and establishing assay robustness.

Synthesis of Aurora Kinase Inhibitor Intermediates

The compound is explicitly cited in patent literature, specifically US20100137305A1, which details the preparation of aminopyrimidines as inhibitors of Aurora protein kinases [2]. In this context, 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine serves as a key building block for introducing the N-methyl-2-methylsulfanyl-pyrimidine moiety into more complex inhibitor candidates. Its high commercial purity and defined storage requirements ensure it can be used reliably in multi-step synthetic routes for pharmaceutical research.

Medicinal Chemistry Optimization for Improved Lipophilicity

The compound's calculated consensus LogP of 1.74, which is higher than its primary amine analog, makes it a valuable intermediate for projects requiring a more lipophilic pyrimidine core . This property is particularly relevant for medicinal chemists aiming to improve the membrane permeability and blood-brain barrier penetration of drug candidates. The specific N-methyl group provides a defined point of differentiation that can be exploited to fine-tune the physicochemical properties of a lead series.

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